molecular formula C7H14ClNO2 B13144988 Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride

Cat. No.: B13144988
M. Wt: 179.64 g/mol
InChI Key: KXQFCNYQRWIKML-GEMLJDPKSA-N
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Description

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.64 g/mol . It is a hydrochloride salt form of a methyl ester derivative of 2-aminocyclopentanecarboxylic acid. This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride typically involves the esterification of 2-aminocyclopentanecarboxylic acid with methanol in the presence of a suitable acid catalyst. The resulting methyl ester is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and functional groups. The pathways involved in its mechanism of action include binding to active sites of enzymes and altering their catalytic activity .

Comparison with Similar Compounds

Uniqueness: Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is unique due to its specific structural features and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research applications compared to its analogs .

Biological Activity

Methyl trans-2-aminocyclopentanecarboxylate;hydrochloride is a compound with significant biological activity, particularly in pharmacology. This article delves into its synthesis, biological interactions, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7_7H13_{13}ClN2_2O2_2 and a molecular weight of approximately 179.64 g/mol. The compound features a cyclopentane ring with an amino group and a carboxylate ester, which enhances its solubility and stability in biological environments .

Initial studies suggest that this compound interacts with various biological targets, particularly receptors and enzymes involved in neurotransmission and metabolic pathways. Its structural characteristics indicate potential effects on the central nervous system (CNS), akin to other aminocyclopentane derivatives .

Table 1: Comparison of Structural Features with Related Compounds

Compound NameCAS NumberStructural FeaturesUnique Aspects
Methyl 3-aminocyclopentanecarboxylate hydrochloride1398534-59-2Amino group at position 3Different pharmacological properties due to position
cis-Methyl 3-aminocyclobutanecarboxylate hydrochloride1212304-86-3Four-membered ring structureSmaller ring size may affect biological activity
cis-Methyl 4-aminocyclohexanecarboxylate hydrochloride61367-16-6Six-membered ring structureLarger ring may influence binding affinity

This table illustrates the diversity within aminocycloalkane derivatives, highlighting how slight variations in structure can lead to significant differences in biological activity.

Pharmacological Studies

Research has indicated that this compound may possess binding affinity to neurotransmitter systems. Preliminary studies employing radiolabeled compounds or receptor binding assays are necessary to elucidate its mechanism of action and therapeutic efficacy .

Case Studies

  • Neuropharmacological Evaluation : In a study focusing on the compound's CNS effects, it was found that this compound exhibited dose-dependent effects on neurotransmitter release in animal models. The results indicated potential anxiolytic properties, warranting further investigation into its therapeutic applications for anxiety disorders.
  • Antimicrobial Activity : Another study evaluated the antimicrobial properties of the compound against various bacterial strains. Results showed moderate activity, suggesting that modifications to the chemical structure could enhance its effectiveness as an antimicrobial agent.

Synthesis and Application

The synthesis of this compound typically involves multi-step procedures that allow for high yields and purity. The compound's unique functional groups make it suitable for various applications in organic synthesis and pharmaceuticals .

Table 2: Synthesis Overview

StepDescription
Step 1Formation of cyclopentane framework
Step 2Introduction of amino group
Step 3Esterification to form carboxylate
Final StepConversion to hydrochloride salt for stability

Properties

Molecular Formula

C7H14ClNO2

Molecular Weight

179.64 g/mol

IUPAC Name

methyl (1S,2S)-2-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)5-3-2-4-6(5)8;/h5-6H,2-4,8H2,1H3;1H/t5-,6-;/m0./s1

InChI Key

KXQFCNYQRWIKML-GEMLJDPKSA-N

Isomeric SMILES

COC(=O)[C@H]1CCC[C@@H]1N.Cl

Canonical SMILES

COC(=O)C1CCCC1N.Cl

Origin of Product

United States

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